N-{3-[4-(2-Methoxyphenyl)piperazin-1-yl]propanoyl}-L-cysteine
Description
Properties
CAS No. |
648416-02-8 |
|---|---|
Molecular Formula |
C17H25N3O4S |
Molecular Weight |
367.5 g/mol |
IUPAC Name |
(2R)-2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propanoylamino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C17H25N3O4S/c1-24-15-5-3-2-4-14(15)20-10-8-19(9-11-20)7-6-16(21)18-13(12-25)17(22)23/h2-5,13,25H,6-12H2,1H3,(H,18,21)(H,22,23)/t13-/m0/s1 |
InChI Key |
DFYPQKPGYNPRHE-ZDUSSCGKSA-N |
Isomeric SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCC(=O)N[C@@H](CS)C(=O)O |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCC(=O)NC(CS)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[4-(2-Methoxyphenyl)piperazin-1-yl]propanoyl}-L-cysteine typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 1-(2-methoxyphenyl)piperazine with a suitable acylating agent to form the intermediate 3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-1-ol . This intermediate is then coupled with L-cysteine under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, such as Yb(OTf)3, and solvents like acetonitrile to facilitate the reaction . Additionally, purification steps such as recrystallization from optimized solvents would be employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-{3-[4-(2-Methoxyphenyl)piperazin-1-yl]propanoyl}-L-cysteine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The piperazine ring and the methoxyphenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary, but they typically involve controlled temperatures and specific solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom in L-cysteine can yield sulfoxides or sulfones, while reduction of the carbonyl group in the propanoyl moiety can produce alcohols.
Scientific Research Applications
N-{3-[4-(2-Methoxyphenyl)piperazin-1-yl]propanoyl}-L-cysteine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s interactions with biological targets make it useful in studying receptor-ligand interactions.
Industry: The compound’s unique properties make it a candidate for use in various industrial applications, including the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-{3-[4-(2-Methoxyphenyl)piperazin-1-yl]propanoyl}-L-cysteine involves its interaction with specific molecular targets, such as receptors in the central nervous system. The piperazine ring and methoxyphenyl group are key structural features that facilitate binding to these targets, potentially modulating their activity and leading to therapeutic effects . The exact pathways involved depend on the specific biological context and the targets being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Compound X belongs to a class of piperazine-based compounds targeting 5-HT1A receptors. Below is a detailed comparison with structurally and functionally related molecules:
Table 1: Structural and Functional Comparison of Compound X with Similar Compounds
Key Research Findings
Structural Impact on Metabolism: Unlike 18F-FCWAY, Compound X lacks a fluorine atom, eliminating defluorination-related bone uptake observed in PET imaging. This structural distinction may enhance its suitability for therapeutic applications. The L-cysteine moiety in Compound X could facilitate glutathione conjugation, reducing oxidative stress or hepatotoxicity compared to non-conjugated analogs like WAY-100635.
Receptor Binding and Specificity :
- While 18F-FCWAY exhibits high 5-HT1A affinity (Ki < 1 nM), Compound X’s binding parameters remain uncharacterized. However, its piperazine core suggests comparable receptor engagement.
- Buspirone’s partial agonism contrasts with the antagonist properties of 18F-FCWAY and WAY-100635, highlighting functional diversity within this structural class.
Pharmacokinetic Profiles: 18F-FCWAY’s defluorination limits its utility in PET imaging, necessitating co-administration of inhibitors like miconazole to prolong plasma half-life. Compound X’s lack of labile fluorine may inherently avoid this issue. The propanoyl linker in Compound X could enhance BBB penetration relative to WAY-100635, which suffers from poor brain bioavailability.
Therapeutic Potential: Compound X’s design aligns with trends in prodrug development (e.g., cysteine conjugates for controlled release), contrasting with direct-acting agents like buspirone.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
